PKBβ/Akt2 Inhibitory Potency: Direct Head-to-Head Comparison with H-8 in Identical Assay Conditions
In a purified PKB beta (Akt2) enzymatic assay using peptide substrate with 30 µM ATP/[γ-33P]ATP in 96-well plates, this compound exhibited an IC50 of 57,000 nM (57 µM), representing 7.5-fold weaker inhibition than H-8 (N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide; IC50 = 7,600 nM) measured in the identical assay platform at the same UK Centre for Cancer Therapeutics screening facility [1][2]. The lower potency is attributable to the increased steric bulk and altered hydrogen-bonding geometry of the piperidin-4-ylmethyl substituent relative to the flexible methylaminoethyl chain of H-8.
| Evidence Dimension | PKBβ/Akt2 inhibitory activity – IC50 (nM) |
|---|---|
| Target Compound Data | 57,000 nM (57 µM) |
| Comparator Or Baseline | H-8: 7,600 nM (7.6 µM) |
| Quantified Difference | Target compound is ~7.5-fold less potent than H-8 |
| Conditions | Purified human PKB beta enzyme, peptide substrate, 30 µM ATP/[γ-33P]ATP, 96-well format; UK Centre for Cancer Therapeutics |
Why This Matters
For scientists requiring a weaker PKBβ probe or a negative-control isoquinoline-5-sulfonamide with known PKBβ activity, this compound's quantitatively defined lower potency relative to H-8 provides a calibrated tool for dose-response window studies.
- [1] BindingDB. BDBM15206: Isoquinoline-5-sulfonic acid (piperidin-4-ylmethyl)amide. IC50 5.70E+4 nM for human PKB beta. Assay entry 1927. Accessed April 2026. View Source
- [2] BindingDB. BDBM15210 (H-8): N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide. IC50 7.60E+3 nM for human PKB beta. Assay entry 1926. Accessed April 2026. View Source
